molecular formula C11H12N2O B13590721 (S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol

(S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol

Cat. No.: B13590721
M. Wt: 188.23 g/mol
InChI Key: VRGWNARDCBNNCH-SNVBAGLBSA-N
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Description

(2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol is a chiral compound featuring an amino group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available quinoline derivatives.

    Reaction Conditions: The quinoline derivative undergoes a series of reactions, including amination and reduction, to introduce the amino group and the chiral center.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or amides.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Imines and Amides: From oxidation reactions.

    Dihydroquinoline Derivatives: From reduction reactions.

    Substituted Amino Compounds: From substitution reactions.

Scientific Research Applications

(2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(quinolin-8-yl)ethan-1-ol: Similar structure but with the amino group at a different position.

    (2S)-2-amino-2-(quinolin-6-yl)ethan-1-ol: Another positional isomer.

    (2S)-2-amino-2-(quinolin-5-yl)ethan-1-ol: Yet another positional isomer.

Uniqueness

(2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol is unique due to its specific position of the amino group on the quinoline ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2S)-2-amino-2-quinolin-7-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2/t10-/m1/s1

InChI Key

VRGWNARDCBNNCH-SNVBAGLBSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=C2)[C@@H](CO)N)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(CO)N)N=C1

Origin of Product

United States

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